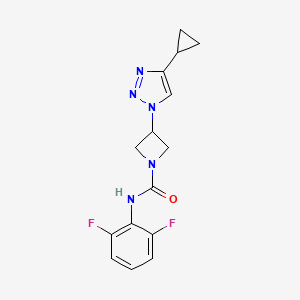![molecular formula C10H11N3S2 B2716604 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-62-6](/img/structure/B2716604.png)
5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” is a derivative of 1,3,4-thiadiazole . It is a small molecule containing a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, cyclization of acetamides by reaction with ammonium thiocyanate gave the thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gave coupled heterocyclic derivatives .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to the compound , are known to have high melting points (200-300°C) due to their ionic properties. Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .科学的研究の応用
Antimicrobial and Anticancer Activities
- Thiadiazole derivatives, including those similar to 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol, have been explored for their potential in treating various diseases due to their structural versatility. Notably, a study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Moreover, 2-amino-1,3,4-thiadiazole-based compounds have shown anticancer activity, particularly against nervous system cancers, without affecting the viability of normal cells, suggesting a potential for developing selective anticancer therapies (Rzeski et al., 2007).
Corrosion Inhibition
- Thiadiazole derivatives have also been investigated for their corrosion inhibition properties, offering protection for metals in acidic environments. For instance, experimental studies and computational exploration on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole demonstrated its effectiveness as a novel corrosion inhibitor for mild steel in acidic conditions, achieving a protection degree of approximately 98% (Attou et al., 2020). Similarly, phenyl-substituted amino thiadiazoles have been synthesized as new inhibitors for copper corrosion in sulfuric acid, showing that the order of inhibition efficiency is correlated with the substituents on the thiadiazole ring (Tang et al., 2009).
Quantum Chemical Analysis and Material Science
- In the realm of material science, the crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into the nature of noncovalent interactions in these compounds, which are crucial for designing materials with specific properties (El-Emam et al., 2020).
将来の方向性
The future directions for this compound could involve further investigation into its potential therapeutic applications, particularly given the broad spectrum of biological activity exhibited by 1,3,4-thiadiazole derivatives . Further studies could also explore its physical and chemical properties in more detail.
特性
IUPAC Name |
5-(2-ethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-2-7-5-3-4-6-8(7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHXVMOKWOVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)

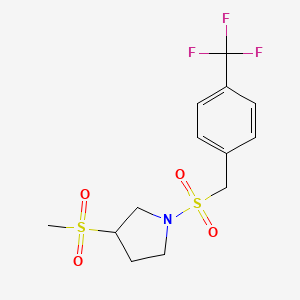
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)
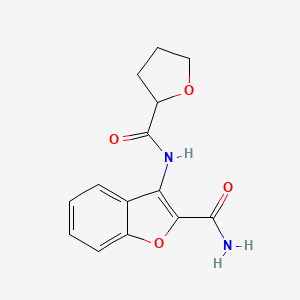
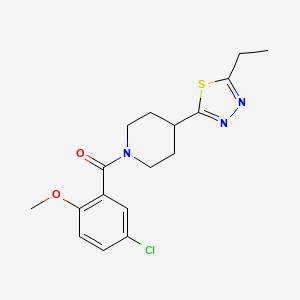
![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)
![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)
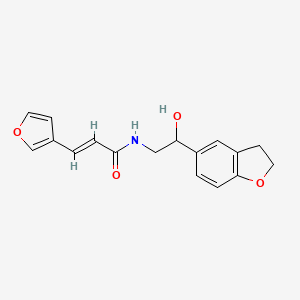
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)
![10-Hydroxyspiro[4.5]decan-8-one](/img/structure/B2716537.png)
